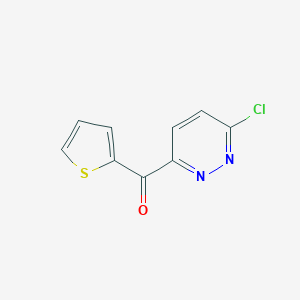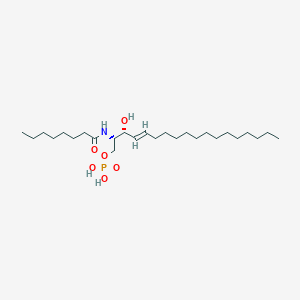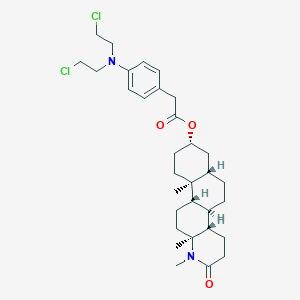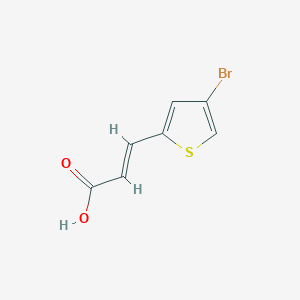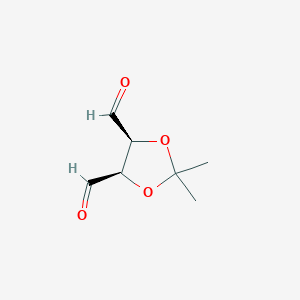![molecular formula C23H30N2O2 B116023 [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate CAS No. 149848-06-6](/img/structure/B116023.png)
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives and is known to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is not fully understood. However, it is believed that [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate exerts its effects by modulating the levels of various neurotransmitters such as serotonin and dopamine. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has also been shown to interact with various receptors such as 5-HT1A and D2 receptors.
Effets Biochimiques Et Physiologiques
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to reduce anxiety and depression-like behaviors. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer cells, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also stable under various conditions and can be stored for long periods of time. However, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the research on [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate. One of the areas of interest is the development of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate derivatives with improved pharmacological properties. Another area of interest is the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in combination with other compounds for its potential synergistic effects. The development of novel drug delivery systems for [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also an area of interest. Additionally, the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in clinical trials for its potential therapeutic applications is an important future direction.
Conclusion:
In conclusion, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been extensively studied for its potential applications in psychiatry, neurology, and oncology. The synthesis of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate involves the reaction of 1-phenyl-1-propanol with benzylpiperazine in the presence of a catalyst such as sulfuric acid. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its water-insolubility and cost. There are several future directions for the research on [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate, including the development of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate derivatives with improved pharmacological properties and the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in clinical trials.
Méthodes De Synthèse
The synthesis of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate involves the reaction of 1-phenyl-1-propanol with benzylpiperazine in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then converted into [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate by reacting it with propanoic anhydride. The purity and yield of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In neurology, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
149848-06-6 |
|---|---|
Nom du produit |
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate |
Formule moléculaire |
C23H30N2O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
[3-(4-benzylpiperazin-1-yl)-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C23H30N2O2/c1-2-23(26)27-22(21-11-7-4-8-12-21)13-14-24-15-17-25(18-16-24)19-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3 |
Clé InChI |
ODKAMRRMPFSOHW-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
[3-(4-benzylpiperazin-1-yl)-1-phenyl-propyl] propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



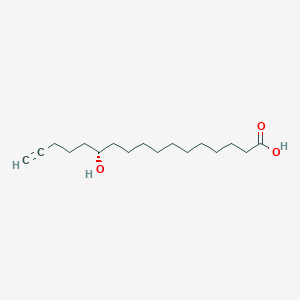
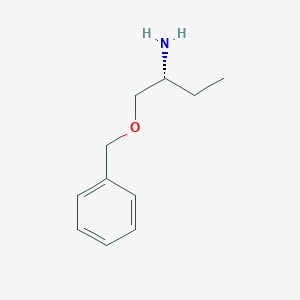
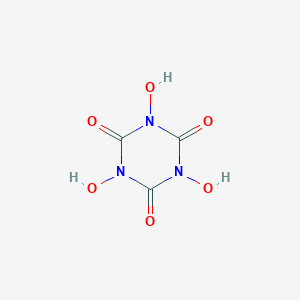
![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
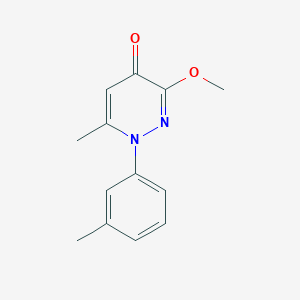
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
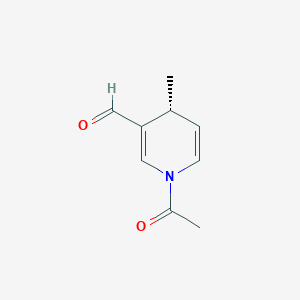
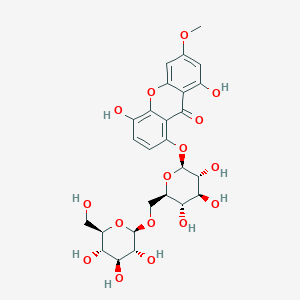
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
